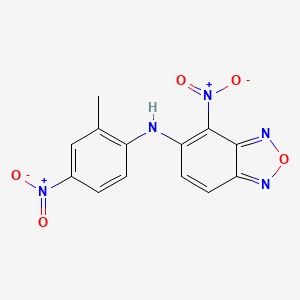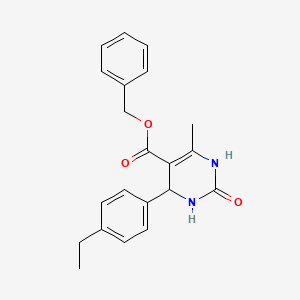![molecular formula C20H23FN6O2 B5134462 [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B5134462.png)
[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine ring, and a fluorophenoxy group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity. Common reagents used in the synthesis include fluorophenol, methyl iodide, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, ensures consistent product quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Researchers are exploring its efficacy in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and environmental chemistry.
Wirkmechanismus
The mechanism of action of [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
What sets [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides versatility in both synthetic chemistry and biological research, making it a valuable compound for various scientific endeavors.
Eigenschaften
IUPAC Name |
[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-25-7-6-22-19(25)13-26-8-10-27(11-9-26)20(28)17-12-15(23-24-17)14-29-18-5-3-2-4-16(18)21/h2-7,12H,8-11,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJZRKIARSDOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5134393.png)

![N-(2-methoxyethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134401.png)

![4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B5134418.png)
![N-(3-{[(4-propoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5134427.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](3-nitrophenyl)methanone](/img/structure/B5134432.png)
![2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene](/img/structure/B5134434.png)
![2-[4-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5134440.png)
![2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B5134443.png)
![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5134452.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N'-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B5134455.png)

![5-[(2,4,5-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5134459.png)
